
2-Chlorooxazole-4-carboxylic acid
Overview
Description
2-Chlorooxazole-4-carboxylic acid is an organic compound with the molecular formula C4H2ClNO3. It is a colorless solid that is soluble in water and polar organic solvents. This compound is an important intermediate in organic synthesis and has various applications in the pharmaceutical, agricultural, and food industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorooxazole-4-carboxylic acid typically involves the halogenation of oxazole derivatives. One common method is the reaction of oxazole with thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position of the oxazole ring. This reaction is usually carried out under reflux conditions in an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding acid chlorides or reduced to alcohols.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form substituted oxazoles.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for halogenation reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed:
Substituted Oxazoles: Formed through coupling reactions.
Acid Chlorides: Formed through oxidation of the carboxylic acid group.
Scientific Research Applications
Preparation Methods
The synthesis of 2-Chlorooxazole-4-carboxylic acid typically involves halogenation of oxazole derivatives. A common method is the reaction of oxazole with thionyl chloride (), which introduces the chlorine atom at the 2-position of the oxazole ring under reflux conditions in an inert atmosphere. In industrial settings, large-scale production may utilize optimized halogenation processes to achieve higher yields and purity.
Chemical Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions : The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
- Oxidation and Reduction Reactions : The carboxylic acid group can be oxidized to form corresponding acid chlorides or reduced to alcohols.
- Coupling Reactions : It participates in palladium-catalyzed coupling reactions to form substituted oxazoles.
Scientific Research Applications
This compound has several notable applications in scientific research:
Synthesis of Substituted Oxazoles
This compound acts as a versatile intermediate for synthesizing various substituted oxazoles, which are crucial in medicinal chemistry due to their biological activities.
Antibacterial and Antifungal Activities
Certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against various fungi.
Inhibition of Diacylglycerol Acyltransferase (DGAT)
Research indicates that this compound may inhibit DGAT, which is relevant for treating metabolic disorders like obesity and type II diabetes.
Research Findings and Case Studies
Numerous studies have documented the biological activities of this compound and its derivatives:
Antibacterial Efficacy
Research has shown that certain derivatives display potent antibacterial activity against E. coli and Xanthomonas citri. For instance, compounds synthesized by Aagalwe et al. demonstrated significant efficacy compared to standard drugs like streptomycin.
Antifungal Activity Assessment
Investigations into antifungal properties revealed that derivatives exhibited potent activity against Candida species. Structural modifications were suggested to optimize their efficacy further.
Metabolic Syndrome Treatment
Studies have indicated that some derivatives could modulate lipid metabolism pathways, presenting potential therapeutic applications for metabolic syndrome treatment.
Case Study Examples
- Antibacterial Study : A compound derived from this compound was tested against multiple bacterial strains, showing varying degrees of effectiveness.
- Antifungal Study : Another investigation focused on antifungal properties revealed that specific derivatives exhibited potent activity against Candida species.
Mechanism of Action
The mechanism of action of 2-Chlorooxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 2-Chloro-1,3-oxazole-4-carboxylic acid
- 4-Oxazolecarboxylic acid, 2-chloro-
- 2-Chloro-1,3-oxazole-4-carboxylic acid
Comparison: 2-Chlorooxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Biological Activity
2-Chlorooxazole-4-carboxylic acid (C4H2ClNO3) is an organic compound recognized for its diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
This compound is a colorless solid, soluble in water and polar organic solvents. It is primarily synthesized through the halogenation of oxazole derivatives, commonly using thionyl chloride (SOCl2) under reflux conditions. This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agricultural sectors .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
- Antibacterial Activity : Certain derivatives of this compound have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis and protein function .
- Antifungal Activity : Research indicates that some derivatives also exhibit antifungal properties, making them candidates for further development as antifungal agents.
- Inhibition of Diacylglycerol Acyltransferase (DGAT) : This compound has been identified as a potential inhibitor of DGAT, which is relevant for treating metabolic disorders such as obesity and type II diabetes. The inhibition mechanism involves modulation of lipid metabolism pathways .
The interaction of this compound with biological targets varies based on its derivatives. The primary mechanisms include:
- Cell Wall Synthesis Inhibition : By disrupting the synthesis pathways, the compound can effectively inhibit bacterial growth.
- Protein Function Interference : The derivatives may bind to specific proteins, altering their function and leading to cellular stress or death in pathogens .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound and its derivatives:
- Study on Antibacterial Efficacy :
-
Antifungal Activity Assessment :
- Another investigation focused on antifungal properties, revealing that certain derivatives exhibited potent activity against Candida species. The study suggested that structural modifications could optimize efficacy.
- Metabolic Syndrome Treatment :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Antibacterial Activity | Antifungal Activity | Specific Applications |
---|---|---|---|
This compound | Yes | Yes | Intermediate in drug synthesis |
2-Chloro-1,3-oxazole-4-carboxylic acid | Moderate | Limited | Synthesis of substituted oxazoles |
4-Oxazolecarboxylic acid | Limited | Moderate | Potential use in agricultural applications |
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis conditions for 2-Chlorooxazole-4-carboxylic acid?
The compound is synthesized via halogenation of oxazole derivatives using thionyl chloride (SOCl₂) under reflux in an inert atmosphere (e.g., nitrogen or argon). Key parameters include maintaining a temperature of 60–80°C for 6–8 hours and using anhydrous solvents (e.g., dichloromethane) to minimize side reactions. Post-reaction purification involves rotary evaporation followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR Spectroscopy (¹H/¹³C) to confirm substitution patterns on the oxazole ring.
- FT-IR to verify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
- Mass Spectrometry (ESI or EI) for molecular ion validation (m/z 147.51 for [M+H]⁺).
- X-ray Crystallography (if crystalline) to resolve stereoelectronic effects .
Q. How does the solubility profile of this compound influence experimental design?
The compound is soluble in polar solvents (e.g., DMSO, methanol) but sparingly soluble in non-polar solvents. For biological assays, prepare stock solutions in DMSO (≤10% v/v to avoid cytotoxicity) and dilute in aqueous buffers. Stability studies recommend storage at –20°C under desiccation to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Discrepancies in antibacterial or antifungal efficacy often arise from structural variations (e.g., substituent electronic effects) or assay conditions (e.g., bacterial strain variability). To address this:
- Standardize assays using CLSI/MIC guidelines for consistency.
- Perform structure-activity relationship (SAR) studies by systematically modifying the 2-chloro and 4-carboxylic acid groups.
- Use statistical tools (e.g., ANOVA) to compare results across studies .
Q. What experimental strategies optimize palladium-catalyzed coupling reactions involving this compound?
For Suzuki-Miyaura couplings:
- Employ Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in degassed toluene/ethanol (3:1).
- Optimize base selection (e.g., Na₂CO₃ for pH 8–9) to prevent deprotonation of the carboxylic acid.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Post-reaction, purify using flash chromatography .
Q. How can computational modeling elucidate the DGAT inhibition mechanism of this compound derivatives?
Use molecular docking (AutoDock Vina) to simulate binding to DGAT-1 (PDB ID: 5A43). Focus on interactions between the chloro-oxazole core and catalytic residues (e.g., Ser-228, His-351). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with in vitro DGAT activity assays using liver microsomes .
Q. What methodologies validate the antifungal activity of derivatives against Candida species?
- Broth microdilution assays (CLSI M27) to determine MIC values.
- Time-kill kinetics to assess fungicidal vs. fungistatic effects.
- Synergy testing with fluconazole using checkerboard assays (FIC index ≤0.5 indicates synergy).
- SEM/TEM imaging to visualize cell wall disruption .
Q. Methodological Considerations
Q. How to design a SAR study for enhancing metabolic stability in vivo?
- Introduce electron-withdrawing groups (e.g., –CF₃) at the 5-position to reduce oxidative metabolism.
- Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve oral bioavailability.
- Assess pharmacokinetics via LC-MS/MS after administering derivatives in rodent models .
Q. What analytical approaches detect degradation products during long-term storage?
Use HPLC-PDA with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to monitor hydrolysis. For structural identification, couple with HRMS/MS (Q-TOF) and compare fragmentation patterns to reference standards .
Properties
IUPAC Name |
2-chloro-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZJELJKFJSQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657745 | |
Record name | 2-Chloro-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-07-3 | |
Record name | 2-Chloro-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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